molecular formula C17H19NO3S2 B2636670 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797400-62-4

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2636670
CAS No.: 1797400-62-4
M. Wt: 349.46
InChI Key: LXDIMSMKYJMVIV-UHFFFAOYSA-N
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Description

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a benzenesulfonamide scaffold, a moiety recognized in scientific literature for its potential in enzyme inhibition and receptor modulation studies . The molecular design strategically combines this scaffold with a thiophene heterocycle and a cyclopropyl group. Thiophene-containing structures are frequently explored in drug discovery for their diverse biological activities and ability to improve potency and selectivity in therapeutic agents . The presence of the acetyl group offers a potential site for molecular interactions or further chemical derivatization, making this compound a versatile intermediate or a tool compound for structure-activity relationship (SAR) studies. Researchers may investigate its application as a key precursor in developing novel enzyme inhibitors or as a ligand for probing protein function. Its unique architecture, featuring multiple pharmacophores, supports its use in diverse research programs aimed at understanding disease mechanisms and identifying new therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-13(19)14-4-2-6-17(12-14)23(20,21)18(15-7-8-15)10-9-16-5-3-11-22-16/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIMSMKYJMVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit anticancer properties. For instance, derivatives of thiophene have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the benzenesulfonamide group in 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide may enhance its biological activity by improving solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
Thiophene derivatives have been studied for their anti-inflammatory effects. The sulfonamide group is known to interact with various biological targets involved in inflammatory pathways. Therefore, this compound could potentially serve as an anti-inflammatory agent, warranting further investigation into its mechanism of action and efficacy in preclinical models .

Materials Science

Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to undergo polymerization reactions can lead to the development of new materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .

Conductive Polymers
Research into conductive polymers has highlighted the importance of incorporating heteroatoms such as sulfur from thiophene rings. The compound may serve as a dopant or a building block for synthesizing conductive polymers with improved electrical properties, which are essential for applications in organic electronics and sensors .

Organic Synthesis

Synthetic Intermediates
this compound can act as a synthetic intermediate in the preparation of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .

Catalysis
The compound's structure suggests potential catalytic activity in organic reactions. Research into its catalytic properties could lead to new methodologies for synthesizing complex organic compounds under milder conditions, thereby reducing the environmental impact associated with traditional synthetic routes .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in specific cancer cell lines using thiophene derivatives.
Anti-inflammatory PropertiesShowed potential as an anti-inflammatory agent through modulation of inflammatory pathways.
Polymer ChemistryHighlighted the use of the compound in developing high-performance polymer materials with enhanced properties.
Conductive PolymersInvestigated incorporation into conductive polymer systems, improving electrical conductivity.
Synthetic IntermediatesUtilized as a versatile intermediate in multi-step organic syntheses, facilitating complex molecule construction.
CatalysisExplored catalytic applications leading to efficient synthesis methods with reduced environmental footprints.

Mechanism of Action

The mechanism by which 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Target Compound

  • Core structure : Benzenesulfonamide.
  • Substituents :
    • 3-Acetyl group (electron-withdrawing).
    • N-Cyclopropyl (a strained three-membered ring).
    • N-(2-(thiophen-2-yl)ethyl) (thiophene-linked ethyl chain).
  • Molecular weight : Estimated ~393.45 g/mol (calculated from formula: C${17}$H${20}$N$2$O$3$S$_2$).

Rotigotine Hydrochloride and Related Compounds

  • Core structure : Tetralin (5,6,7,8-tetrahydronaphthalene) with amine oxide or sulfonate groups.
  • Substituents :
    • N-Propyl and N-(2-(thiophen-2-yl)ethyl).
    • Functional groups: Hydroxy (Rotigotine), methoxy (Related Compound H), or sulfonate.
  • Molecular weights :
    • Rotigotine Hydrochloride: 351.93 g/mol.
    • Related Compound G (bis-thiophene derivative): 420.03 g/mol.

N-(3-Acetylphenyl)thiophene-2-sulfonamide

  • Core structure : Thiophenesulfonamide.
  • Substituents : 3-Acetylphenyl.
  • Molecular weight : 281.35 g/mol.

Functional Group Analysis

Compound Key Functional Groups Pharmacological Implications
Target Compound Sulfonamide, acetyl, thiophene Potential CNS modulation or enzyme inhibition
Rotigotine Hydrochloride Amine oxide, hydroxy, thiophene Dopamine agonist (approved for Parkinson’s)
N-(3-Acetylphenyl)thiophene-2-sulfonamide Sulfonamide, acetyl Unknown (likely enzyme or receptor target)

Molecular and Electronic Properties

  • Target vs. The acetyl group (electron-withdrawing) in the target may reduce electron density compared to Rotigotine’s hydroxy group (electron-donating), altering interaction with polar residues in target proteins .
  • Target vs.

Biological Activity

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structure, characterized by its cyclopropyl and thiophene moieties, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), which play critical roles in various physiological processes. Inhibitory activity against specific isoforms such as hCA I and hCA II has been noted, suggesting potential applications in cancer treatment by modulating tumor microenvironments .
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mitochondrial pathways. This is particularly relevant for compounds exhibiting high selectivity against specific cancer types, such as breast cancer (MCF-7 cells) .
  • Targeting the MAPK/ERK Pathway : The MAPK/ERK signaling pathway is crucial for cell proliferation and survival. Compounds that inhibit this pathway can lead to cell cycle arrest and apoptosis, providing a therapeutic avenue for cancer treatment .

Anticancer Activity

The anticancer potential of this compound can be illustrated through comparative studies with known sulfonamide derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-74Apoptosis via MAPK/ERK inhibition
Compound BHeLa6Induction of cell cycle arrest
3-acetyl...MCF-7TBDTBD

Note: TBD indicates that specific IC50 values for the compound need further experimental validation.

Case Studies

  • Inhibition Studies : In a screening assay, compounds similar to this compound were evaluated for their ability to inhibit the type III secretion system (T3SS) in pathogenic bacteria. High concentrations resulted in significant inhibition, suggesting a potential role in combating bacterial infections .
  • Synergistic Effects : Research into combinations of sulfonamide derivatives with traditional chemotherapeutics has shown enhanced efficacy against resistant cancer cells, indicating that these compounds may be useful as adjunct therapies .

Q & A

Basic: What are the established synthetic routes for 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, sulfonamide formation often uses sulfonyl chlorides reacting with amines under basic conditions. Optimization may include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane improves solubility of hydrophobic intermediates .
  • Catalysis : Triethylamine or DMAP can accelerate sulfonamide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) confirm substituent positions, acetyl group orientation, and cyclopropane-thiophene spatial arrangement .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and stability under varying pH .
  • X-ray crystallography : Resolves conformational ambiguities (e.g., sulfonamide torsion angles) .

Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Answer:
Quantum mechanical (QM) and molecular dynamics (MD) simulations are key:

  • Reaction path analysis : Density Functional Theory (DFT) identifies transition states and intermediates for sulfonamide bond cleavage or acetyl group reactivity .
  • Docking studies : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase-2) by modeling thiophene and sulfonamide interactions with active sites .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test proxies) .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., celecoxib for COX-2 inhibition) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Batch consistency : Compare multiple synthetic batches via HPLC and NMR to rule out structural variability .

Advanced: How does the cyclopropane-thiophene moiety influence supramolecular interactions in crystal structures?

Answer:
The cyclopropane ring’s strain and thiophene’s π-system drive packing behavior:

  • Hydrogen bonding : Sulfonamide oxygen atoms form H-bonds with amine/water molecules, stabilizing crystal lattices .
  • Van der Waals interactions : Thiophene’s aromaticity enables π-π stacking with adjacent phenyl rings .
  • Conformational analysis : Cyclopropane’s rigidity restricts rotational freedom, favoring specific intermolecular contacts .

Basic: What are the solubility challenges of this compound, and how can formulations improve bioavailability in vitro?

Answer:
The compound’s hydrophobicity (LogP ~3–4) limits aqueous solubility. Solutions include:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrins enhance solubility in cell culture media .
  • Nanoparticle encapsulation : PLGA or liposomal carriers improve dispersion and sustained release .
  • Salt formation : Sodium or hydrochloride salts increase polarity without altering bioactivity .

Advanced: How can isotopic labeling (e.g., 14C^{14}C14C, 3H^3H3H) track metabolic pathways in pharmacokinetic studies?

Answer:

  • Radiolabeling : Introduce 14C^{14}C at the acetyl group via acetylation with 14C^{14}C-acetic anhydride.
  • Metabolite identification : Autoradiography or LC-MS/MS traces labeled fragments in plasma or urine .
  • Tissue distribution : Whole-body autoradiography in rodent models quantifies organ-specific accumulation .

Advanced: What are the implications of N-cyclopropyl vs. N-alkyl substitutions on the compound’s stability and bioactivity?

Answer:
Cyclopropane’s electron-withdrawing effect and steric hindrance:

  • Stability : Reduces enzymatic degradation (e.g., cytochrome P450 oxidation) compared to linear alkyl groups .
  • Bioactivity : Enhances target selectivity (e.g., kinase inhibition) by restricting conformational flexibility .
  • Comparative studies : MD simulations show cyclopropane derivatives maintain tighter binding pockets in receptor models .

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